molecular formula C8H12N8O2 B1673750 Kopexil CAS No. 74638-76-9

Kopexil

货号: B1673750
CAS 编号: 74638-76-9
分子量: 126.12 g/mol
InChI 键: SGHQFNHCCOBUKB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Kopexil is an N-oxide used to treat hair loss.

科学研究应用

Efficacy Against Minoxidil

A significant body of research has compared the efficacy of Kopexil with that of minoxidil, the gold standard treatment for androgenetic alopecia.

  • Study Overview : In a comparative study involving animal models, this compound was administered in a hydro-alcoholic solution alongside minoxidil over a period of 28 days. Key metrics assessed included hair weight, follicle count, and the percentage of anagen (growth phase) hair.
  • Results : The this compound group exhibited significantly greater increases in hair weight and follicle counts compared to the minoxidil group. Specifically, the average hair weight in the this compound-treated group was 1.1 times greater than that observed in the minoxidil group (P = 0.024) .

Clinical Trials

  • Niosomal Formulations : A clinical trial evaluated niosomal formulations of this compound (1%) against niosomal minoxidil (2%). Results indicated a higher increase in hair density with this compound (57.6% increase) compared to minoxidil (25.6% increase), with significant patient satisfaction reported for the this compound group .
  • Long-term Efficacy : Another study involving 180 participants applying a topical solution containing both this compound and another active ingredient (SP94) showed promising results in halting or delaying hair loss over a 180-day period .

Safety Profile

This compound has been evaluated for its safety profile in various studies:

  • Toxicity Assessments : Studies have indicated no significant toxic effects on liver or kidney function when used topically at recommended concentrations. Histological examinations confirmed the absence of adverse effects on these organs .
  • Patient Tolerance : Participants reported high satisfaction rates with minimal side effects, suggesting that this compound is well-tolerated compared to traditional therapies .

Case Studies and Observational Research

Case studies have documented individual responses to this compound treatment:

  • Case Study Example : A patient with androgenetic alopecia treated with a daily application of a this compound-based lotion for six months showed marked improvement in hair density and overall scalp health, corroborating findings from controlled trials .

Summary of Findings

Study TypeComparisonKey Findings
Animal StudyThis compound vs MinoxidilHigher hair weight and follicle count in this compound groupThis compound shows superior efficacy
Clinical TrialNiosomal formulations57.6% increase in hair density with this compoundHigher efficacy and patient satisfaction
Long-term ApplicationCombination therapyEffective in halting hair lossPromising results for combined treatments
Safety AssessmentToxicity evaluationNo significant adverse effects observedSafe for topical use

生物活性

Kopexil, a derivative of minoxidil, is primarily utilized in the treatment of hair loss conditions such as androgenetic alopecia. Its biological activity has been the subject of various studies, focusing on its efficacy, mechanisms of action, and safety profile. This article synthesizes findings from multiple research studies to provide a comprehensive overview of this compound's biological activity.

This compound shares structural similarities with minoxidil but is believed to have a distinct mechanism of action. It is thought to activate ATP-sensitive potassium channels, similar to minoxidil, which leads to vasodilation and improved blood flow to hair follicles. This process may enhance nutrient delivery and oxygenation, promoting hair growth by shortening the telogen phase and extending the anagen phase of hair follicles .

Animal Studies

A comparative study between this compound and minoxidil conducted on mice over a 28-day period revealed significant findings:

  • Hair Growth Metrics : The this compound-treated group exhibited higher hair weight, follicle count, and a greater percentage of anagen hair compared to both the minoxidil and control groups.
  • Growth Factors : Western blot analysis indicated elevated levels of hair growth-promoting factors such as Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF) in the this compound group .
TreatmentHair Weight (mg)Follicle CountAnagen Hair (%)p-value
This compound1.1 times higher than minoxidilSignificant increase compared to controlHigher percentage than controlP < 0.05
MinoxidilBaselineBaselineBaseline-
ControlBaselineBaselineBaseline-

Clinical Studies

In a clinical setting involving 351 patients with alopecia, those treated with a 1.5% this compound solution showed:

  • Reduction in Telogen Hair : A decrease in the percentage of telogen hairs was observed.
  • Increase in Anagen Hair : The percentage of anagen hairs increased significantly compared to the placebo group .

Safety Profile

This compound has demonstrated a favorable safety profile in various studies. A double-blind randomized clinical trial comparing niosomal formulations of this compound (1%) with niosomal minoxidil (2%) showed:

  • Efficacy : The mean change in hair density was significantly higher in the this compound group (57.6%) compared to the minoxidil group (25.6%) after 24 weeks.
  • Patient Satisfaction : Greater satisfaction was reported in the this compound group, with no side effects noted in either treatment group .

Case Studies

Several case studies have highlighted this compound's effectiveness in treating androgenetic alopecia:

  • Study on Niosomal Formulations : This study indicated that niosomal this compound had superior efficacy over niosomal minoxidil, leading to better patient outcomes and satisfaction levels.
  • Combination Therapy : Research involving a combination of this compound with SP94 revealed enhanced results in managing hair loss among participants, indicating synergistic effects when combined with other active ingredients .

属性

IUPAC Name

3-hydroxy-2-iminopyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-3-1-2-7-4(6)8(3)9/h1-2,6,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKGAYFHUZTLCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C(=N)N=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40996155
Record name Kopexil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40996155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113275-13-1, 74638-76-9
Record name Aminexil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113275-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kopexil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40996155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Pyrimidinediamine, 3-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIAMINOPYRIMIDINE OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1756681479
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kopexil
Reactant of Route 2
Kopexil
Reactant of Route 3
Reactant of Route 3
Kopexil
Reactant of Route 4
Reactant of Route 4
Kopexil
Reactant of Route 5
Kopexil
Reactant of Route 6
Kopexil
Customer
Q & A

Q1: What is the primary known biological activity of 2,4-Diaminopyrimidine-3-oxide?

A1: 2,4-Diaminopyrimidine-3-oxide has been identified as a potential therapeutic agent for hair loss and disorders related to collagen formation and structuring. [, , ] It is suggested to achieve this by inhibiting lysyl hydroxylase activity. []

Q2: How does 2,4-Diaminopyrimidine-3-oxide affect collagen?

A2: Research indicates that 2,4-Diaminopyrimidine-3-oxide inhibits lysyl hydroxylase, an enzyme crucial for collagen maturation. [] This inhibition appears to induce spatial reorganization within the collagen fiber micronetwork, potentially influencing collagen structuring. []

Q3: What structural modifications of 2,4-Diaminopyrimidine-3-oxide have been explored, and what are their effects?

A3: Numerous structural modifications of 2,4-Diaminopyrimidine-3-oxide have been investigated, particularly concerning the substituents at the 2, 4, 5, and 6 positions of the pyrimidine ring. [, , , ] These modifications aim to enhance the compound's efficacy in suppressing hair thinning and stimulating hair growth. [] For instance, introducing specific alkyl, aryl, or heterocyclic groups at the 6-position has been explored. [] Additionally, forming salts with various acids, like 5-oxoproline and N-acyl-thiazolidine-4-carboxylic acid, has been investigated to potentially enhance its properties. [, ]

Q4: Are there any specific salts of 2,4-Diaminopyrimidine-3-oxide studied for dermatological applications?

A4: Yes, several salts of 2,4-Diaminopyrimidine-3-oxide have been investigated for potential use in treating hair loss and skin conditions. Some examples include the salt of 2,4-Diaminopyrimidine-3-oxide with 5-oxoproline, [] N-acyl-thiazolidine-4-carboxylic acid, [] and aceturic acid. [] These salts are proposed for applications in treating conditions like alopecia and desquamative dermatitis. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。